molecular formula C9H8FI B14028645 1-Cyclopropyl-4-fluoro-2-iodobenzene

1-Cyclopropyl-4-fluoro-2-iodobenzene

Cat. No.: B14028645
M. Wt: 262.06 g/mol
InChI Key: XEZVAGVMYLYYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-4-fluoro-2-iodobenzene is an organic compound with the molecular formula C9H8FI It is a derivative of iodobenzene, where the benzene ring is substituted with a cyclopropyl group, a fluorine atom, and an iodine atom

Preparation Methods

The synthesis of 1-Cyclopropyl-4-fluoro-2-iodobenzene typically involves a multi-step process. One common method starts with 4-cyclopropyl-2-fluoroaniline, which undergoes diazotization using sulfuric acid, potassium iodide, and sodium nitrite in dichloromethane and water at 0°C. The resulting diazonium salt is then reacted with potassium iodide in dichloromethane and water at 60°C for three hours, yielding the desired product with an approximate yield of 71.28%.

Chemical Reactions Analysis

1-Cyclopropyl-4-fluoro-2-iodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Cross-Coupling Reactions: It is often used in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution and cross-coupling reactions.

Common reagents used in these reactions include palladium catalysts, silver oxide, and various bases. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

1-Cyclopropyl-4-fluoro-2-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological systems, particularly in the labeling of biomolecules for imaging and tracking purposes.

    Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials for electronics.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-4-fluoro-2-iodobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in cross-coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds by acting as a leaving group. The cyclopropyl and fluorine groups can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

1-Cyclopropyl-4-fluoro-2-iodobenzene can be compared to other similar compounds, such as:

    1-Fluoro-4-iodobenzene: Lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Chloro-4-fluoro-2-iodobenzene: Contains a chlorine atom instead of a cyclopropyl group, which can affect its reactivity and the types of reactions it can undergo.

    4-Fluoroiodobenzene: Similar to 1-Fluoro-4-iodobenzene but with the fluorine and iodine atoms in different positions, affecting its electronic properties and reactivity.

The uniqueness of this compound lies in the presence of the cyclopropyl group, which can introduce steric hindrance and influence the compound’s reactivity and selectivity in various chemical reactions.

Properties

Molecular Formula

C9H8FI

Molecular Weight

262.06 g/mol

IUPAC Name

1-cyclopropyl-4-fluoro-2-iodobenzene

InChI

InChI=1S/C9H8FI/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2

InChI Key

XEZVAGVMYLYYLX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=C(C=C2)F)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.